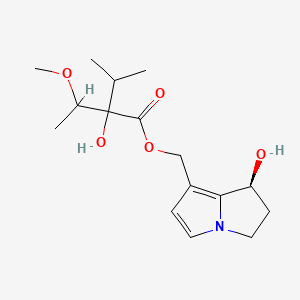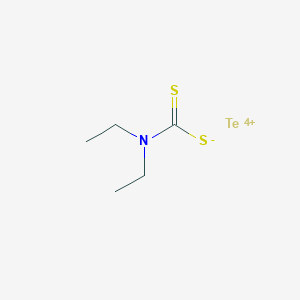
Lead sulfate tribasic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead sulfate tribasic can be synthesized through the reaction of lead oxide (PbO) and lead sulfate (PbSO₄) in the presence of water. One common method involves adding β-PbO to deionized water at a controlled temperature, followed by the addition of PbSO₄ . The reaction is typically carried out at 30°C, resulting in the formation of elongated 3BS plates .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead oxide with water and adding a small amount of acetic acid. Sulfuric acid is then added to the mixture under stirring conditions . The slurry is dried and crushed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lead sulfate tribasic undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other sulfates or oxides under specific conditions.
Major Products Formed: The major products formed from these reactions include different lead oxides and sulfates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lead sulfate tribasic has a wide range of applications in scientific research:
Biology: While not commonly used in biological research, its derivatives may have applications in studying lead toxicity and its effects on biological systems.
Medicine: this compound is not typically used in medicine due to its toxicity.
Industry: It is extensively used in the production of lead-acid batteries, where it serves as a negative active material.
Wirkmechanismus
The mechanism by which lead sulfate tribasic exerts its effects is primarily related to its role in lead-acid batteries. In these batteries, this compound acts as a negative active material, facilitating the conversion of active materials into metallic lead during the discharge cycle . This process involves the reduction of lead sulfate to lead and the oxidation of lead to lead dioxide during the charging cycle .
Vergleich Mit ähnlichen Verbindungen
Lead(II) sulfate (PbSO₄): A simpler sulfate of lead used in similar applications but with different properties.
Tetrabasic lead sulfate (PbSO₄·4PbO): Another lead sulfate compound used in lead-acid batteries with distinct structural and functional characteristics.
Lead monoxide (PbO): Used as a precursor in the synthesis of lead sulfate tribasic and other lead compounds.
Uniqueness: this compound is unique due to its specific crystal structure and its ability to improve the performance and uniformity of lead-acid batteries . Its synthesis from lead oxide and lead sulfate also makes it a valuable compound in industrial applications .
Eigenschaften
Molekularformel |
H3O7P3PbS |
|---|---|
Molekulargewicht |
447 g/mol |
IUPAC-Name |
lead(2+);oxophosphane;sulfate |
InChI |
InChI=1S/H2O4S.3HOP.Pb/c1-5(2,3)4;3*1-2;/h(H2,1,2,3,4);3*2H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VXNANVUYLHGSMQ-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].O=P.O=P.O=P.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



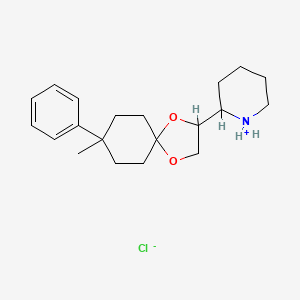
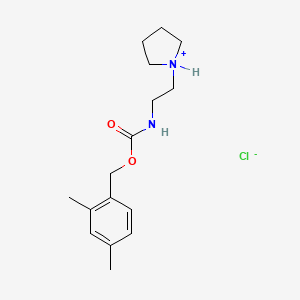
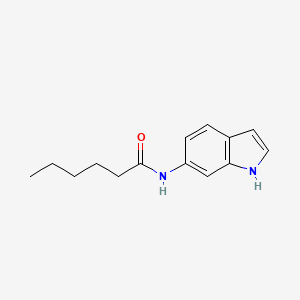

![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)



![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)


